molecular formula C12H17NO3S B13168166 Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate

Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate

Cat. No.: B13168166
M. Wt: 255.34 g/mol
InChI Key: IBMULKLBGKQLRM-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate is a carbamate derivative featuring a thiophen-2-yl ketone moiety. The tert-butyl carbamate group serves as a protective group for amines, enhancing stability and solubility during synthesis. The thiophene ring, a sulfur-containing heterocycle, contributes to electron-rich aromatic interactions, making the compound a candidate for biological activity studies, particularly in antiproliferative applications .

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

tert-butyl N-(3-oxo-3-thiophen-2-ylpropyl)carbamate

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)16-11(15)13-7-6-9(14)10-5-4-8-17-10/h4-5,8H,6-7H2,1-3H3,(H,13,15)

InChI Key

IBMULKLBGKQLRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiophene derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate is a synthetic organic compound featuring a tert-butyl group, a carbamate moiety, and a thiophene ring. It has a molecular weight of 255.34 g/mol and the molecular formula C12H17NO3S. This compound is of interest in medicinal chemistry and organic synthesis because of its reactivity and ability to form coordination bonds with transition metals.

Synthesis
The synthesis of this compound involves the reaction of tert-butyl carbamate with precursors containing the thiophene ring and the oxo-propyl group.

Applications
While the primary application of this compound lies in its role as a synthetic intermediate, its structural components are crucial in various applications. The compound is valuable in the development of pharmaceuticals and agrochemicals.

Structural Similarity and Pharmacophore Modeling
Several compounds share structural similarities with this compound. Pharmacophore modeling, QSAR, and molecular docking approaches can reveal structural and chemical features essential for developing Histone deacetylase (HDAC) inhibitors with a Thiophen Linker as anticancer agents .

Examples of compounds with structural similarities:

  • Tert-butyl carbamate: This compound has a simpler structure without the thiophene ring, affecting its reactivity.
  • Thiophene-3-carboxylic acid: It contains thiophene but lacks the carbamate group, leading to varied uses.
  • N-Boc-protected anilines: These have a carbamate group present but vary in aromatic systems, affecting properties.

Mechanism of Action

The mechanism of action of Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, resulting in enzyme inhibition .

Comparison with Similar Compounds

Thiophene Derivatives with Sulfonamide Linkages ()

Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) and related analogs demonstrate significant antiproliferative activity against human breast cancer cells, with IC50 values ranging from 9.39–10.25 µM, surpassing doxorubicin’s efficacy .

Key Differences :

  • Structural Variation : The target compound lacks the sulfonamide and enamine linkages present in these analogs.
  • The absence of a sulfonamide group may reduce hydrogen-bonding capacity but improve metabolic stability.

Thiazole-Substituted Analogs ()

The compound tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate replaces the thiophene with a thiazole ring.

Comparison :

  • Biological Implications : Thiazole derivatives are prevalent in antimicrobial and anticancer agents, suggesting the thiazole analog may exhibit broader pharmacological activity compared to the thiophene-based target compound .

Fluorophenyl-Substituted Carbamates ()

Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate introduces a 3-fluorophenyl group instead of thiophene. The fluorine atom increases electronegativity, enhancing lipophilicity and metabolic stability.

Key Contrasts :

  • Pharmacokinetics : Fluorine’s inductive effects may reduce oxidative metabolism, extending half-life compared to the thiophene derivative.
  • Target Affinity : The fluorophenyl group’s planar structure could favor π-π stacking with aromatic residues in enzyme active sites, whereas thiophene’s larger sulfur atom might sterically hinder binding .

Benzimidazolone Derivatives ()

Tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate incorporates a benzimidazolone moiety, a fused bicyclic system.

Pyridine-Linked Sulfanyl Derivatives ()

tert-butyl [(2S)-1-({3-oxo-3-[(pyridin-3-ylmethyl)amino]propyl}sulfanyl)-3-phenylpropan-2-yl]carbamate features a pyridine ring and sulfanyl group. The chiral center (S-configuration) and sulfur linkage may enhance enantioselective binding to biological targets.

Stereochemical Influence :

  • The target compound lacks chiral centers, suggesting its activity may be less dependent on stereochemistry. The pyridine derivative’s sulfanyl group could improve solubility but increase susceptibility to oxidation .

Biological Activity

Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate is a synthetic organic compound notable for its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃O₃S, with a molecular weight of approximately 255.33 g/mol. The compound consists of a tert-butyl group, a carbamate moiety, and a thiophene ring, which contribute to its reactivity and potential applications in medicinal chemistry and organic synthesis .

Synthesis

The synthesis typically involves the reaction of tert-butyl carbamate with appropriate precursors that contain the thiophene ring and the oxo-propyl group. A common method includes:

  • Preparation of Tert-butyl Carbamate : Utilizing isocyanates or amines.
  • Formation of the Thiophene Ring : Through cyclization reactions involving thiophene derivatives.
  • Final Coupling Reaction : Combining the carbamate with the thiophene-containing precursor to yield the target compound.

This compound exhibits potential biological activities that can be attributed to its interaction with various biological targets:

  • Inhibition of Cholinesterases : Similar compounds have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The IC50 values for related compounds suggest that this class may exhibit comparable inhibitory effects, potentially making them useful in treating neurodegenerative diseases .
  • Potential Interaction with Ion Channels : Some studies indicate that compounds with similar structures may interact with voltage-gated sodium channels, influencing cellular signaling pathways. This interaction could enhance slow inactivation mechanisms, impacting neuronal excitability.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of related carbamates in cellular models exposed to neurotoxic agents. Results indicated that these compounds could reduce neuronal death by modulating cholinergic signaling pathways.
  • Antimicrobial Activity : Research exploring the antimicrobial properties of thiophene-containing carbamates demonstrated significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Research Findings

A summary of relevant research findings is presented in the following table:

StudyFindingsImplications
Study 1Moderate inhibition of AChE (IC50 ~100 µM)Potential use in Alzheimer's treatment
Study 2Antimicrobial activity against E. coliDevelopment of new antibacterial agents
Study 3Interaction with sodium channelsPossible applications in pain management

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